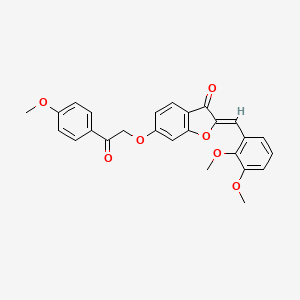![molecular formula C22H24N4O3S B2545996 8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2320544-33-8](/img/structure/B2545996.png)
8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is an intricate organic compound possessing both a quinoline core and a piperidine structure, linked via a sulfonyl group. This compound finds relevance in various scientific applications due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline typically involves the following steps:
Formation of the Cyclopropylpyridazine Moiety: : Initiated through cyclopropanation of pyridazine derivatives under controlled conditions.
Piperidine Coupling: : The resulting intermediate is coupled with a piperidine derivative using amination reactions.
Final Assembly: : The quinoline structure is coupled to the sulfonated piperidine intermediate through nucleophilic substitution reactions.
Industrial Production Methods: : Industrial-scale synthesis may employ continuous flow reactors for each step to ensure precise control over reaction conditions, enhancing yield and purity. Catalysts and optimized solvents are selected to facilitate each reaction step efficiently.
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage under the influence of strong oxidizing agents, breaking down the cyclopropyl or piperidine rings.
Reduction: : Selective reduction can modify the quinoline core or the sulfonyl group, altering biological activity.
Substitution: : Halogen or alkyl substitution reactions can occur on the quinoline ring, modifying its electronic properties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions often use reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed: : The reactions typically yield modified analogs with variations in biological activity or physical properties, valuable for medicinal chemistry studies.
科学研究应用
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules, especially in the design of drugs or agrochemicals. Biology : Studies have investigated its potential as a therapeutic agent due to its interaction with biological targets. Medicine : Exhibits potential pharmaceutical applications, particularly in anti-inflammatory, antiviral, or anticancer research. Industry : Useful in material science for designing new polymers or as an additive for enhancing material properties.
作用机制
The mechanism by which this compound exerts its biological effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing biological pathways.
Pathways: : Modulation of signal transduction pathways or inhibition of particular enzymatic processes. For instance, if it acts as an inhibitor, it might prevent the activation of an enzyme by mimicking the natural substrate and blocking the active site.
Similar Compounds
8-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline: : Differing by a methyl group, affecting its reactivity and biological activity.
8-[(4-{[(6-Phenylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline: : The presence of a phenyl group changes its interaction with biological targets.
Uniqueness: : 8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is unique due to its cyclopropyl ring, influencing its three-dimensional structure and interaction with biological systems, providing distinct pharmacokinetic properties.
There's a lot of intricate chemistry here! Anything specific catching your eye?
属性
IUPAC Name |
8-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-30(28,20-5-1-3-18-4-2-12-23-22(18)20)26-13-10-16(11-14-26)15-29-21-9-8-19(24-25-21)17-6-7-17/h1-5,8-9,12,16-17H,6-7,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKRJMGZZQGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2545918.png)
![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)
![N-(2-fluorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545922.png)

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)
![1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2545928.png)
![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)
![3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2545932.png)



